molecular formula C16H11FN4O3 B12124821 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol

3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol

Cat. No.: B12124821
M. Wt: 326.28 g/mol
InChI Key: DJTNHKHJTBGKQA-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a fluorophenyl group, and a triazine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1,3-benzodioxole with an appropriate amine to form the benzodioxol-5-ylamino intermediate. This intermediate is then reacted with 4-fluorophenyl isocyanate to introduce the fluorophenyl group. Finally, the triazine ring is formed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
  • 3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone
  • 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone

Uniqueness

Compared to similar compounds, 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H11FN4O3

Molecular Weight

326.28 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-6-(4-fluorophenyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H11FN4O3/c17-10-3-1-9(2-4-10)14-15(22)19-16(21-20-14)18-11-5-6-12-13(7-11)24-8-23-12/h1-7H,8H2,(H2,18,19,21,22)

InChI Key

DJTNHKHJTBGKQA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C(=O)N3)C4=CC=C(C=C4)F

Origin of Product

United States

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